2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
CAS No.: 1421477-64-6
Cat. No.: VC4143249
Molecular Formula: C12H14N2O2S2
Molecular Weight: 282.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421477-64-6 |
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Molecular Formula | C12H14N2O2S2 |
Molecular Weight | 282.38 |
IUPAC Name | 2-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Standard InChI | InChI=1S/C12H14N2O2S2/c1-8-10(6-13-11(15)7-16-2)18-12(14-8)9-4-3-5-17-9/h3-5H,6-7H2,1-2H3,(H,13,15) |
Standard InChI Key | JZPIILSFITVZAF-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a thiazole ring substituted at the 2-position with a thiophen-2-yl group and at the 4-position with a methyl group. The 5-methylthiazole moiety is further functionalized with a methoxyacetamide group via a methylene linker. The molecular formula is inferred as C₁₃H₁₅N₃O₂S₂ based on structural analogs , with a molecular weight of approximately 325.4 g/mol. Key structural motifs include:
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Thiazole core: A five-membered ring containing nitrogen and sulfur, known for enhancing metabolic stability and bioactivity .
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Thiophene substituent: A sulfur-containing aromatic heterocycle that influences electronic properties and binding interactions .
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Methoxyacetamide side chain: Provides hydrogen-bonding capabilities and modulates solubility .
*Calculated using Lipinski’s rule of five approximations .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of thiazole-acetamide derivatives typically involves multi-step protocols:
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Thiazole Ring Formation: Cyclocondensation of α-haloketones with thioureas or thioamides . For example, 2-aminothiazoles are synthesized via Hantzsch thiazole synthesis using bromoketones and thiourea .
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Side-Chain Introduction: Alkylation or acylation of the thiazole’s methyl group with methoxyacetyl chloride under basic conditions (e.g., NaH/DMF) .
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Functionalization: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce thiophene groups .
A hypothetical route for the target compound is outlined below:
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Step 1: Reaction of 4-methyl-2-(thiophen-2-yl)thiazol-5-amine with chloroacetyl chloride to form N-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)chloroacetamide.
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Step 2: Methoxylation using sodium methoxide in methanol to yield the final product .
Analytical Data
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¹H NMR (Predicted):
Pharmacological Activity
Enzyme Inhibition
Structural analogs inhibit enzymes like glutathione S-transferase (GST) and DNA polymerase III:
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N-(5-phenylthiazol-2-yl)acrylamides: IC₅₀ values of 0.1–5 µM against GST .
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Mechanism: Competitive binding to the enzyme’s active site via hydrophobic interactions with the thiazole ring .
Structure-Activity Relationships (SAR)
Key modifications influencing bioactivity (Table 2):
Table 2: Impact of Substituents on Biological Activity
Future Directions
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